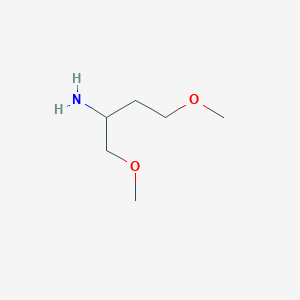

1,4-Dimethoxybutan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Dimethoxybutan-2-amine is a chemical compound that serves as a versatile intermediate in organic synthesis. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and their applications in synthesis, which can be extrapolated to understand the potential uses and reactivity of this compound.

Synthesis Analysis

The synthesis of related compounds, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, involves the use of tartrate-derived reagents in asymmetric organic synthesis. This compound, in particular, has been used as a protecting group for boronic acids, which suggests that this compound could potentially be used in a similar fashion or as a precursor to such reagents .

Molecular Structure Analysis

The molecular structure of this compound can be inferred to be similar to the structures of the compounds discussed in the papers, which include various substituted amines and heterocyclic compounds. For instance, the synthesis of 4,4'-dimethoxy-triphenylamine involves a C-N cross-coupling reaction, indicating that this compound could also undergo similar reactions due to the presence of an amine group .

Chemical Reactions Analysis

The chemical reactivity of this compound can be compared to the reactivity of 1,4-dichloro-1,4-dimethoxybutane, which is used in the synthesis of N-substituted pyrroles and carbazoles. This suggests that this compound could also be used in the synthesis of heterocyclic compounds, potentially through reactions with primary amines or amides .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed in the provided papers, the properties of similar compounds can provide some insight. For example, the optical properties of 4,4'-dimethoxy-triphenylamine were investigated, which could imply that this compound may also exhibit interesting optical properties that could be explored in further studies . Additionally, the stability of the tartrate-derived compound as a protecting group suggests that this compound might also possess stability that allows for various transformations in synthetic applications .

Applications De Recherche Scientifique

Alkyne Synthesis and Phase-Transfer Catalysis

1,4-Dimethoxybutan-2-amine has been implicated in the synthesis of alkynes through solid-liquid phase-transfer catalyzed dehydrohalogenation. This process is key for the large-scale preparation of alkynes, demonstrating the compound's relevance in synthetic organic chemistry and industrial applications, focusing on reactivity and waste disposal efficiency (Akué-Gédu & Rigo, 2005).

Biobased Epoxy Hardeners

Research on oligobutadienes functionalized with primary amine groups, for which this compound could serve as a precursor, highlights its utility in developing new biobased epoxy hardeners. These hardeners are used in epoxy resins, contributing to advancements in sustainable materials with potential applications ranging from coatings to composite materials (Auvergne et al., 2012).

Radical Carbonylation and Amine Addition Chemistry

The compound's role is further extended into the domain of radical carbonylation and amine addition chemistry, where it contributes to the development of 1,4-hydrogen transfer methodologies. This process is vital for the synthesis of α,β-unsaturated amides, showcasing the compound's importance in synthetic chemistry for creating valuable chemical intermediates (Matsubara et al., 2018).

Antineoplastic Agent Development

This compound derivatives have been synthesized and evaluated for their potential as antineoplastic agents, indicating its significance in medicinal chemistry and drug development. This research underscores the compound's application in creating new therapeutic agents targeting cancer cell growth and tubulin polymerization (Pettit et al., 2003).

Ligand Design for Metal Complexes

The flexibility of ligand backbones incorporating this compound has been studied in the context of group 4 metal complexes. Such research underlines the compound's relevance in materials science, particularly in the design of catalysts and novel materials with specific electronic or photophysical properties (Day et al., 2007).

Mécanisme D'action

Mode of Action

These interactions could potentially lead to changes in cellular processes, but more detailed studies are required to confirm this .

Biochemical Pathways

The specific biochemical pathways affected by 1,4-Dimethoxybutan-2-amine are currently unknown. Given the complexity of metabolic networks, this compound could potentially influence multiple pathways. Without more detailed studies, it’s difficult to summarize the affected pathways and their downstream effects .

Pharmacokinetics

Like other amines, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. It’s possible that this compound could induce changes at the molecular level, potentially affecting cellular processes. Without more detailed research, it’s challenging to describe these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound. Additionally, individual factors like age, sex, health status, and genetic makeup can also influence how this compound acts within the body .

Propriétés

IUPAC Name |

1,4-dimethoxybutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-8-4-3-6(7)5-9-2/h6H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOFZLWAYGNGDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(COC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

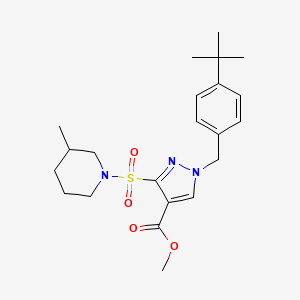

![8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500113.png)

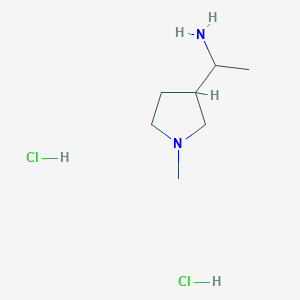

![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide](/img/structure/B2500115.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2500117.png)

![3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2500118.png)

![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2500122.png)

![N-(3-isopropoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2500123.png)

![Ethyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2500124.png)

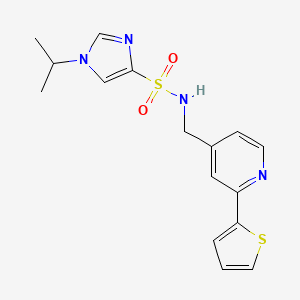

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500127.png)

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2500135.png)